molecular formula C5H7NO2S2 B1272658 3-Isothiocyanatotetrahydrothiophene 1,1-dioxide CAS No. 85109-44-0

3-Isothiocyanatotetrahydrothiophene 1,1-dioxide

Cat. No. B1272658
CAS RN: 85109-44-0
M. Wt: 177.2 g/mol
InChI Key: PSOFIRZPDGOPJE-UHFFFAOYSA-N
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Description

The compound 3-Isothiocyanatotetrahydrothiophene 1,1-dioxide is not directly mentioned in the provided papers. However, the papers discuss related sulfur-containing heterocycles and their reactivity, which can provide insights into the behavior of similar compounds. The first paper discusses the reactivity of 3-oxo-2,3-dihydrothiophene 1,1-dioxide derivatives with various nucleophiles, leading to the formation of different sulfur-containing products . The second paper examines the molecular structure and isomerization behavior of an isothiocyanato oxorhenium complex with a sulfur-rich ligand . These studies contribute to the understanding of sulfur-nitrogen chemistry and the behavior of sulfur dioxide extrusion in heterocyclic compounds.

Synthesis Analysis

The synthesis of 3-oxo-2,3-dihydrothiophene 1,1-dioxide derivatives is described in the first paper, where the compound is prepared by oxidizing 3-methoxythiophene with dimethyldioxirane . This method is preferred over other literature procedures due to its simplicity, despite the low yields. This information suggests that similar methods could potentially be applied to synthesize 3-Isothiocyanatotetrahydrothiophene 1,1-dioxide by introducing an isothiocyanate group at the appropriate position in the thiophene ring.

Molecular Structure Analysis

While the molecular structure of 3-Isothiocyanatotetrahydrothiophene 1,1-dioxide is not directly analyzed, the second paper provides valuable information on the structure of a related isothiocyanato oxorhenium complex . The study includes X-ray crystallography and IR spectroscopy, which are instrumental techniques that could be used to determine the molecular structure of 3-Isothiocyanatotetrahydrothiophene 1,1-dioxide. Additionally, NMR spectroscopy is mentioned as a tool for studying the equilibrium between linkage isomers in solution, which could also be relevant for analyzing the structure of 3-Isothiocyanatotetrahydrothiophene 1,1-dioxide.

Chemical Reactions Analysis

The first paper provides insights into the chemical reactivity of 3-oxo-2,3-dihydrothiophene 1,1-dioxide derivatives, which react with sulfur and nitrogen nucleophiles to yield a variety of products, including vinyl sulfides and enaminones . These reactions involve the extrusion of sulfur dioxide, a behavior that might be expected in similar compounds like 3-Isothiocyanatotetrahydrothiophene 1,1-dioxide. The study of these reactions contributes to the broader understanding of the reactivity patterns of sulfur-containing heterocycles.

Physical and Chemical Properties Analysis

The papers do not provide specific information on the physical and chemical properties of 3-Isothiocyanatotetrahydrothiophene 1,1-dioxide. However, the properties of related compounds, such as their solubility in solvents with varying dielectric constants and the thermodynamic parameters of isomerization reactions, are discussed . These findings can be used to infer potential properties of 3-Isothiocyanatotetrahydrothiophene 1,1-dioxide, such as its solubility behavior and the influence of solvent polarity on its chemical equilibria.

Scientific Research Applications

Structural and Electronic Properties

  • Spectroscopic and Theoretical Studies : 2,5-Dihydrothiophene-1,1-dioxide and its derivatives, related to 3-Isothiocyanatotetrahydrothiophene 1,1-dioxide, have been studied using FTIR and FT-Raman techniques. These studies provide insights into the geometrical, electronic properties, and molecular electrostatic potential surfaces of such compounds (Arjunan, Thirunarayanan, Durga Devi, & Mohan, 2015).

Chemical Synthesis and Reactions

  • Synthesis and Reactivity : Research has shown various methods for synthesizing and reacting compounds structurally similar to 3-Isothiocyanatotetrahydrothiophene 1,1-dioxide. For instance, studies on the preparation of 3-oxotetrahydrothiophen dioxide from 3-aminotetrahydrothiophen dioxide and its subsequent reactions provide valuable insights (Mason, Smith, Stern, & Elvidge, 1967).
  • Nucleophilic Additions : Research on additions of nucleophiles to 3-oxo-2,3-dihydrothiophene 1,1-dioxides, which are closely related to 3-Isothiocyanatotetrahydrothiophene 1,1-dioxide, has shown the formation of various compounds like vinyl sulfides and enaminones (Hofsløkken & Skattebol, 1999).

Molecular Interactions and Complexes

  • Molecular Complex Studies : Investigations into molecular complexes involving derivatives of 3-Isothiocyanatotetrahydrothiophene 1,1-dioxide have been conducted, revealing insights into chemical reactivity and molecular interactions (Efremova, Lapshina, Berkova, & Berestovitskaya, 2004).

Electrocatalytic Applications

  • Electrocatalytic Oxygen Reduction : A study on the reduction of graphene oxide with oligothiophene, a compound related to 3-Isothiocyanatotetrahydrothiophene 1,1-dioxide, demonstrated improved electrocatalytic activity for oxygen reduction reactions. This suggests potential applications in electrocatalysis and energy-related fields (Ahmed, Han, & Jeon, 2013).

properties

IUPAC Name

3-isothiocyanatothiolane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S2/c7-10(8)2-1-5(3-10)6-4-9/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOFIRZPDGOPJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378193
Record name 3-isothiocyanatotetrahydrothiophene 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isothiocyanatotetrahydrothiophene 1,1-dioxide

CAS RN

85109-44-0
Record name 3-isothiocyanatotetrahydrothiophene 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-isothiocyanato-1lambda6-thiolane-1,1-dione
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